molecular formula C17H17NO4 B032530 (E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid CAS No. 1007364-30-8

(E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid

Cat. No.: B032530
CAS No.: 1007364-30-8
M. Wt: 299.32 g/mol
InChI Key: LXOPDEDFRXZTNO-VLGSPTGOSA-N
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Description

Kresoxim-methyl acid is a metabolite of kresoxim-methyl, a broad-spectrum foliar fungicide belonging to the strobilurin group. Kresoxim-methyl is widely used in agriculture to control various fungal diseases in crops such as grapes, apples, and rice. The compound undergoes rapid transformation in soil to form kresoxim-methyl acid, which is included in the residue definition for monitoring purposes .

Mechanism of Action

Target of Action

Kresoxim-methyl acid, also known as (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid, is primarily targeted towards fungal cells . It is a broad-spectrum fungicide that inhibits spore germination, sporulation, and mycelial growth on the leaf surface .

Mode of Action

The compound belongs to the strobilurin group of chemicals . Its mode of action involves the inhibition of electron transport in the mitochondria of fungal cells . This prevents the formation of ATP, which is necessary for the normal metabolic processes of the fungus . It acts by inhibiting spore germination, and its redistribution via the vapor phase contributes to its activity .

Biochemical Pathways

Kresoxim-methyl acid affects the electron transport chain in the mitochondria of fungal cells . This disruption prevents the formation of ATP, thus inhibiting the normal metabolic processes of the fungus . In terms of degradation, four different photodegradation pathways have been proposed: photoisomerization, hydrolysis, hydroxylation, and ether cleavage .

Pharmacokinetics

The dissipation dynamics of kresoxim-methyl in Rosa roxburghii and soil follow first-order kinetics, with a half-life of 4.28 and 4.41 days, respectively . The terminal residual amount of kresoxim-methyl in Rosa roxburghii and soil samples was 0.003–1.764 and 0.007–2.091 mg kg−1, respectively .

Result of Action

The primary result of kresoxim-methyl’s action is the inhibition of fungal growth. It is very effective against powdery mildew for most crops and has a good greening effect . It also provides good residual activity, hence extended duration of control .

Action Environment

The effectiveness of kresoxim-methyl can be influenced by environmental factors. For instance, it shows a fast degradation in pH9 solutions but is relatively stable under neutral or acidic environments in the dark . The dietary intake risk assessment indicates that a risk quotient (RQ) for kresoxim-methyl based on the national estimated daily intake (NEDI) of 0.1995 mg was 0.79%, suggesting that the use of kresoxim-methyl on Rosa roxburghii at recommended dosage was safe to consumers .

Biochemical Analysis

Biochemical Properties

Kresoxim-methyl acid acts by inhibiting the mitochondrial respiration This means it interferes with the energy production within the cell, leading to the death of the fungal organism

Cellular Effects

The cellular effects of Kresoxim-methyl acid are primarily related to its role as a fungicide. By inhibiting mitochondrial respiration, it disrupts the energy production within the fungal cells, leading to their death

Molecular Mechanism

The molecular mechanism of action of Kresoxim-methyl acid involves the inhibition of mitochondrial respiration This involves binding interactions with biomolecules within the mitochondria, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

One study found that the dissipation dynamics of Kresoxim-methyl in Rosa roxburghii and soil followed the first-order kinetics, with a half-life of 4.28 and 4.41 days, respectively .

Dosage Effects in Animal Models

One study indicated that Kresoxim-methyl was extensively metabolised and rapidly excreted with negligible residues detected in tissues or milk .

Metabolic Pathways

It is known to inhibit mitochondrial respiration , which suggests it may interact with enzymes or cofactors involved in this process.

Transport and Distribution

One study found that there was little translocation of residues of Kresoxim-methyl and its acid metabolite to various plant parts .

Subcellular Localization

Given its role as a mitochondrial respiration inhibitor , it is likely that it localizes to the mitochondria within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of kresoxim-methyl involves several steps:

Industrial Production Methods

The industrial production of kresoxim-methyl follows a similar synthetic route but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

Kresoxim-methyl acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Used for oxidation reactions.

    Water and Acids: Facilitate hydrolysis reactions.

    Sunlight or UV Light: Required for photodegradation reactions.

Major Products Formed

    Oxidized Products: Formed during oxidation reactions.

    Kresoxim-methyl Acid: Major product of hydrolysis.

    Photoproducts: Formed during photodegradation.

Scientific Research Applications

Kresoxim-methyl acid has several scientific research applications:

Comparison with Similar Compounds

Kresoxim-methyl acid is compared with other strobilurin fungicides such as:

Uniqueness

Kresoxim-methyl acid is unique due to its rapid transformation from kresoxim-methyl and its significant leaching potential in soil. Its behavior in the environment and its impact on human health make it a compound of interest for scientific research .

Properties

CAS No.

1007364-30-8

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(2Z)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid

InChI

InChI=1S/C17H17NO4/c1-12-7-3-6-10-15(12)22-11-13-8-4-5-9-14(13)16(17(19)20)18-21-2/h3-10H,11H2,1-2H3,(H,19,20)/b18-16-

InChI Key

LXOPDEDFRXZTNO-VLGSPTGOSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)O

SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O

Origin of Product

United States
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Q & A

Q1: What can you tell us about the leaching potential of Kresoxim-methyl acid compared to other pesticides commonly used in agriculture?

A1: Research suggests that Kresoxim-methyl acid exhibits relatively low leaching potential compared to other pesticides. A study comparing the transport of various agricultural chemicals through subsurface tile drains found that Kresoxim-methyl acid had a mass recovery of just 0.003% in drainage water []. This was significantly lower than other compounds tested, including Thiamethoxam (1.2%), Imidacloprid (0.48%), and S-metolachlor (0.032%) []. This low recovery suggests that Kresoxim-methyl acid is less likely to leach into water systems compared to these other compounds.

Q2: How does the environmental fate of Kresoxim-methyl acid influence its prioritization as a potential contaminant in drinking water sources?

A2: Although Kresoxim-methyl acid exhibits a relatively low leaching potential, it's important to consider its overall environmental fate and potential for long-term persistence. A risk-based prioritization approach identified Kresoxim-methyl acid as one of the transformation products with the highest risk index in drinking water sources in Great Britain []. This ranking considers factors beyond just leaching, such as pesticide usage, toxicity, transformation product formation, mobility, and persistence []. While the study highlights the importance of Kresoxim-methyl acid's potential presence in drinking water, further research is needed to fully understand its long-term fate and potential risks.

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